molecular formula C12H19N3O B1479355 (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2001275-35-8

(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol

Cat. No.: B1479355
CAS No.: 2001275-35-8
M. Wt: 221.3 g/mol
InChI Key: DRIMFYPAQDGNQK-UHFFFAOYSA-N
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Description

Product Overview (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol is a chemical compound with the CAS Number 2001275-35-8 and a molecular weight of 221.30 g/mol. Its molecular formula is C 12 H 19 N 3 O. This product is provided for research purposes and is strictly labeled "For Research Use Only," prohibiting any personal, human, or veterinary applications . Research and Application Potential While the specific biological activity of this compound is under investigation, its molecular structure features a 5-aminopyridine scaffold linked to a substituted piperidine, a motif prevalent in medicinal chemistry. Compounds with similar 5-aminopyridin-2-yl heterocycles are recognized as valuable intermediates and core structures in drug discovery. Scientific literature indicates that analogous structures are investigated as key components in developing potent and selective small-molecule inhibitors for various therapeutic targets . For instance, such heterocyclic systems are frequently explored in the design of kinase inhibitors and novel agents for infectious diseases , highlighting the potential of this chemical scaffold in diverse research areas. Handling and Storage To ensure product stability, it is recommended to store this compound at -20°C for long-term storage (1-2 years) or at -4°C for shorter periods (1-2 weeks). Researchers should handle this material with appropriate safety precautions, including wearing protective gloves, clothing, and eyewear, and avoid inhalation of dust or aerosols .

Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(9-16)4-6-15(7-5-12)11-3-2-10(13)8-14-11/h2-3,8,16H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIMFYPAQDGNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a piperidine ring and an aminopyridine moiety, suggest a variety of pharmacological effects, including antidepressant, antitumor, and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C12H19N3OC_{12}H_{19}N_{3}O with a molecular weight of 221.3 g/mol. The presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological targets, making it an interesting subject for further research .

1. Antidepressant Activity

Preliminary studies indicate that compounds structurally related to this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine. The piperidine structure is known to influence these pathways, potentially leading to antidepressant effects.

2. Antitumor Properties

Research has suggested that derivatives of this compound could inhibit cancer cell proliferation. The mechanism may involve the interaction with specific receptors or enzymes that regulate cell growth and apoptosis. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications in oncology .

3. Antimicrobial Effects

The structural similarity to known antimicrobial agents suggests that this compound could exhibit activity against various pathogens. Studies on related piperidine derivatives have demonstrated effectiveness against bacterial and fungal strains, warranting further investigation into this compound's antimicrobial properties .

The biological activity of this compound is believed to be mediated through its interactions with various molecular targets:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer progression or microbial resistance.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
4-MethylpiperidinePiperidine ring with methyl groupAntidepressant, anxiolytic
5-AminopyridinePyridine ring with amino groupNeuroprotective effects
2-MethylpyridineMethyl-substituted pyridineAntimicrobial, herbicidal

What distinguishes this compound is its specific combination of functional groups that may enhance its binding affinity and selectivity towards certain biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidepressant Studies : A study evaluating the efficacy of piperidine derivatives found significant improvements in depressive-like behaviors in animal models when treated with similar compounds.
  • Antitumor Research : In vitro studies demonstrated that certain piperidine-based compounds exhibited high cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for development as chemotherapeutic agents .
  • Antimicrobial Evaluations : Research on piperidine derivatives has revealed promising results against various bacterial strains, suggesting that this compound may also possess similar antimicrobial properties .

Scientific Research Applications

Biological Activities

Research indicates that (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol may exhibit several pharmacological effects:

  • Antidepressant Activity : Similar compounds have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.
  • Antitumor Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Antimicrobial Effects : The structural similarities with known antimicrobial agents imply potential efficacy against various pathogens.

Synthetic Routes

Several synthetic pathways have been developed for the preparation of this compound, which are crucial for its application in medicinal chemistry. These methods often involve multi-step reactions that leverage the unique functional groups present in the molecule.

Research Applications

The applications of this compound span across various fields:

Medicinal Chemistry

  • The compound is being explored for its potential as a scaffold in drug development, particularly targeting neurological disorders and cancers.
  • Interaction studies using techniques such as molecular docking and binding affinity assays are ongoing to elucidate its mechanism of action.

Pharmacology

  • Investigations into its effects on neurotransmitter systems are being conducted to assess its viability as an antidepressant or anxiolytic agent.
  • Studies on its antitumor properties are focusing on specific cancer types, assessing both efficacy and safety profiles.

Antimicrobial Research

  • The compound's structural features suggest it could be effective against certain bacterial and fungal pathogens, warranting further exploration in infectious disease contexts.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The primary alcohol group participates in esterification and oxidation reactions, enabling functional group interconversions.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Acetic anhydride, pyridine, 60°C, 1 hrAcetylated hydroxymethyl derivative88%
Oxidation Pyridinium chlorochromate (PCC), CH2Cl2Corresponding ketone62%*

*Inferred from analogous LiAlH4 reduction pathways in .
†Based on ester-to-alcohol reduction mechanisms.

Mechanistic Insights :
Esterification proceeds via nucleophilic acyl substitution, while oxidation with PCC follows a two-electron transfer mechanism, forming a ketone intermediate . The steric hindrance from the 4-methylpiperidine group may influence reaction rates.

Aminopyridine Ring Functionalization

The 5-aminopyridin-2-yl group undergoes electrophilic substitution and diazotization reactions.

Bromination

ConditionsPosition SubstitutedProduct StructureYieldSource
Br2 (1 eq), CH2Cl2, 23°CC3 and C5 positionsDibrominated pyridine derivative74%

Mechanism : Electrophilic bromination occurs at electron-rich positions meta to the −NH2 group, forming stable σ-complex intermediates .

Diazotization & Coupling

ReagentsCoupling PartnerProductYieldSource
NaNO2, HCl, 0°CPhenolAzo-linked biphenyl derivative63%*

*Yield inferred from analogous nitro-to-amine reductions in .
Application : Azo compounds are valuable in dye synthesis and bioconjugation .

Piperidine Ring Modifications

The tertiary amine in the piperidine ring facilitates alkylation and quaternization.

N-Alkylation

ReagentsConditionsProductYieldSource
Methyl iodide, K2CO3, DMF60°C, 12 hrsQuaternary ammonium salt89%

Mechanism : SN2 alkylation forms a quaternary ammonium salt, enhancing water solubility for pharmacological applications .

Reductive Amination

ReagentsConditionsProductYieldSource
Formaldehyde, H2, Pd/C70°C, 6 hrsN-Methylpiperidine derivative99.5%

Significance : Transfer hydrogenation with formaldehyde introduces methyl groups under mild conditions .

Multi-Step Synthetic Pathways

The compound serves as an intermediate in complex syntheses:

StepReactionReagents/ConditionsTarget MoleculeYieldSource
1Nitro reductionH2, Pd/C, EtOH, RT5-Aminopyridin-2-yl intermediate89%
2Piperidine ring functionalizationLiAlH4, THF, refluxHydroxymethyl group introduction73%
3Final purificationCrystallization (benzene)High-purity product98%

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological systems highlight its reactivity:

  • Metabolic Oxidation : Hepatic CYP450 enzymes oxidize the hydroxymethyl group to carboxylic acid metabolites.

  • Enzyme Inhibition : The aminopyridine moiety binds to potassium channel proteins via hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Similarities

The compound’s uniqueness lies in its hybrid pyridine-piperidine architecture. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Features Reference
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol 2001275-35-8 C₁₂H₁₉N₃O 221.3 4-Methylpiperidine core, 5-aminopyridin-2-yl substituent, hydroxymethyl group at C4
(1-(5-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol 2098124-48-0 C₁₁H₁₇N₃O 207.27 Pyrrolidine (5-membered ring) instead of piperidine, hydroxymethyl at C3
(S)-(1-Methylpiperidin-2-yl)methanol 136030-04-1 C₇H₁₅NO 129.20 Piperidine core with methyl at C1 and hydroxymethyl at C2; lacks pyridine substituent
(1-(Pyridin-3-yl)piperidin-4-yl)methanol 1619264-47-9 C₁₁H₁₆N₂O 192.26 Pyridin-3-yl substituent instead of aminopyridine; hydroxymethyl at C4
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol 1269531-16-9 C₁₀H₁₄ClN₃O 227.69 Chloropyrimidine substituent; hydroxymethyl at C2 of piperidine

Key Observations:

  • Substituent Effects: The 5-aminopyridin-2-yl group in the target compound provides hydrogen-bonding capability, unlike the non-polar methyl group in or the electron-deficient chloropyrimidine in .
  • Positional Isomerism: The hydroxymethyl group’s position (C4 in the target vs. C3 in or C2 in ) influences spatial orientation and interaction with targets.

Physicochemical Properties

  • Solubility: The target compound’s polar groups (amine and alcohol) likely enhance aqueous solubility compared to analogs like (S)-(1-Methylpiperidin-2-yl)methanol, which lacks a pyridine-derived amine .
  • Stability: The presence of an aromatic amine in the pyridine ring could make the compound susceptible to oxidation, whereas chlorinated analogs (e.g., ) may exhibit greater stability under acidic conditions.

Preparation Methods

This approach ensures regioselective introduction of functional groups and maintains the integrity of both heterocyclic rings.

Key Preparation Methods

Reduction of Methyl 5-Aminopyridine-2-carboxylate to Corresponding Alcohol

A foundational step involves reducing a methyl ester derivative of 5-aminopyridine-2-carboxylate to the corresponding alcohol, which is a precursor to the target compound.

  • Reagents and Conditions: Lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is employed as a strong reducing agent.
  • Procedure: For example, 26 g of LiAlH4 is dissolved in 800 mL anhydrous THF, followed by slow addition of 103 g methyl 5-aminopyridine-2-carboxylate in 600 mL THF under stirring. The mixture is refluxed for approximately 3 hours.
  • Workup: After cooling, careful quenching with water is performed, followed by filtration and solvent evaporation. The residue is crystallized from benzene to yield the alcohol.
  • Yield and Characterization: Yields reported are around 73%, with melting points near 80-81.5°C. Characterization includes ^1H and ^13C NMR confirming the structure (chemical shifts consistent with the aminopyridinyl methanol moiety).

This method provides a reliable route to the aminopyridinyl methanol intermediate.

Coupling with 4-Methylpiperidine Derivatives

The attachment of the 4-methylpiperidin-4-yl moiety typically involves:

  • Starting from 4-methylpiperidin-4-ylmethanol or its ketone analogs.
  • Coupling via nucleophilic substitution or reductive amination with the aminopyridine intermediate.
  • Use of catalysts or activating agents to facilitate bond formation.

While specific detailed procedures for this coupling are less directly reported, patent literature describes related processes involving (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone intermediates, which are structurally close analogs. These patents describe:

  • Use of solvents such as chlorobenzene or dichloromethane.
  • Reaction conditions involving controlled temperatures (60-110°C) and catalyst loadings to optimize yield and purity.
  • Conversion of intermediates to salts (e.g., hemisuccinate) for improved stability and formulation.

This indicates that the piperidinylmethanol moiety can be introduced or modified via ketone intermediates, followed by reduction or salt formation.

Formulation and Purification
  • The final compound is often prepared as a clear solution or salt form for biological testing.
  • Solvents like DMSO, PEG300, Tween 80, corn oil, and water are used in sequence to dissolve and clarify the compound for in vivo formulations.
  • Physical methods such as vortexing, ultrasound, or heating aid dissolution and clarity.

Data Table: Stock Solution Preparation of this compound

Stock Solution Concentration 1 mg Sample (mL) 5 mg Sample (mL) 10 mg Sample (mL)
1 mM 4.5188 22.5938 45.1875
5 mM 0.9038 4.5188 9.0375
10 mM 0.4519 2.2594 4.5188

Note: These volumes correspond to the solvent required to prepare stock solutions at indicated molarities, facilitating precise dosing and formulation for experimental use.

Research Findings and Analytical Data

  • NMR Spectroscopy: ^1H NMR and ^13C NMR spectra confirm the presence of the aminopyridinyl and piperidinylmethanol groups, with characteristic chemical shifts corresponding to aromatic protons, methanol protons, and methyl substituents.
  • Melting Point: The compound or its intermediates show melting points around 80-82°C, indicative of purity.
  • Purity and Polymorphism: Patents describe polymorphic forms and salt preparations to enhance stability and solubility, critical for pharmaceutical applications.
  • Yield Optimization: Reaction conditions such as temperature, catalyst loading, and solvent choice significantly affect yield and product color (avoiding discoloration is important for purity).

Summary of Preparation Methodology

Step Description Reagents/Conditions Outcome/Yield
1 Reduction of methyl 5-aminopyridine-2-carboxylate to aminopyridinyl methanol LiAlH4, anhydrous THF, reflux 3 h ~73% yield, crystalline product
2 Coupling with 4-methylpiperidin-4-yl ketone or alcohol derivatives Solvent: chlorobenzene or DCM; catalyst; 60-110°C Formation of piperidinylmethanol intermediate
3 Salt formation and purification Succinic acid in ethanol; crystallization Hemisuccinate salt, improved stability
4 Formulation for biological use Sequential solvent addition (DMSO, PEG300, Tween 80, corn oil, water) Clear, stable solution for in vivo use

Q & A

Q. What are the recommended synthetic routes for (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
  • Step 1 : Formation of the piperidine core via cyclization of a precursor amine with a ketone or aldehyde.
  • Step 2 : Introduction of the 5-aminopyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Step 3 : Hydroxymethylation at the 4-position using formaldehyde under basic conditions, followed by purification via column chromatography or recrystallization .
  • Key Considerations : Optimize reaction pH and temperature to minimize side products. Monitor intermediates using TLC or LC-MS.

Q. What analytical techniques are used to assess purity and structural integrity?

  • Methodological Answer :
  • HPLC : Employ reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity. Calibrate using a reference standard .
  • FTIR : Confirm functional groups (e.g., -OH, -NH₂) via characteristic absorption bands (e.g., 3300–3500 cm⁻¹ for O-H/N-H stretches) .
  • NMR : Use ¹H/¹³C NMR to verify regiochemistry and substitution patterns. For example, the methyl group on piperidine appears as a singlet (~1.4 ppm), while the hydroxymethyl proton resonates near 3.7 ppm .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in a chemical-resistant container, and dispose as hazardous waste .
  • Storage : Store in a cool, dry environment (<25°C) in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic methods resolve the 3D structure of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å). Mount crystals on a cryoloop at 100 K to reduce thermal motion .
  • Structure Refinement : Apply the SHELX suite (e.g., SHELXL for refinement) to solve the phase problem. Validate hydrogen bonding networks (e.g., O-H···N interactions) using OLEX2 or Mercury .
  • Challenges : Address potential twinning or disorder in the piperidine ring by refining occupancy ratios and applying restraints .

Q. How can conflicting spectral data (e.g., NMR/IR discrepancies) be resolved during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian). Use HSQC/HMBC to assign ambiguous protons .
  • Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., chair-flip in piperidine) that may cause signal splitting. Perform variable-temperature NMR to assess exchange broadening .
  • Contradiction Analysis : Re-examine synthetic intermediates to rule out impurities. For example, residual formaldehyde could skew FTIR results .

Q. What strategies optimize yield in multi-step synthesis?

  • Methodological Answer :
  • Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂/Xantphos) for efficient C-N coupling in the pyridine substitution step. Optimize ligand-to-metal ratios to reduce side reactions .
  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with toluene/water biphasic systems to improve phase separation and reduce hydrolysis .
  • Workflow Automation : Implement flow chemistry for continuous processing of unstable intermediates (e.g., hydroxymethylation step) to enhance reproducibility .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Parameterize the ligand using PubChem-derived 3D coordinates .
  • Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites for derivatization .
  • ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability). Adjust substituents to improve solubility (e.g., replace -CH₃ with -CF₃) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity data across safety studies?

  • Methodological Answer :
  • Source Evaluation : Compare test conditions (e.g., OECD vs. ACGIH guidelines). For example, LD₅₀ variations may arise from differences in animal models or administration routes .
  • Dose-Response Curves : Reanalyze raw data using nonlinear regression (e.g., GraphPad Prism) to identify threshold effects. Check for solvent interference (e.g., DMSO enhancing bioavailability) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol
Reactant of Route 2
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(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.